Cas no 1112-66-9 (Tetraallylsilane)

Tetraallylsilane 化学的及び物理的性質
名前と識別子
-
- Tetraallylsilane
- TETRA(2-PROPENYL)SILANE
- tetrakis(prop-2-enyl)silane
- Tetrakis(2-propenyl)silane
- Tetraallylsilane, 97 Percent
- tetrakis(prop-2-en-1-yl)silane
- Tetraallylsilane,98%
- Tetraallylsilane >=97.0% (GC)
- Silane, tetra-2-propenyl-
- tetraallyl silane
- Silane, tetraallyl-
- zlchem 610
- C12H20Si
- Silane,tetra-2-propen-1-yl-
- ZLD0059
- AKRQMTFHUVDMIL-UHFFFAOYSA-N
- 2054AA
- Tetraallylsilane, >=97.0% (GC)
- VZ33796
- SY078677
- AK113652
- DTXSID80340557
- FT-0633333
- A802332
- CS-0187686
- FS-5741
- AKOS015895111
- AMY42274
- tetraallyl-silane
- 1112-66-9
- BAA11266
- MFCD00048161
- I11491
- DB-040961
-
- MDL: MFCD00048161
- インチ: 1S/C12H20Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H,1-4,9-12H2
- InChIKey: AKRQMTFHUVDMIL-UHFFFAOYSA-N
- ほほえんだ: [Si](C([H])([H])C([H])=C([H])[H])(C([H])([H])C([H])=C([H])[H])(C([H])([H])C([H])=C([H])[H])C([H])([H])C([H])=C([H])[H]
計算された属性
- せいみつぶんしりょう: 192.13300
- どういたいしつりょう: 192.133
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 8
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 0.831 g/mL at 25 °C(lit.)
- ゆうかいてん: <0°C
- ふってん: 90 °C/3 mmHg(lit.)
- フラッシュポイント: 華氏温度:170.6°f
摂氏度:77°c - 屈折率: n20/D 1.485(lit.)
n20/D 1.485 - ようかいど: Insoluble in water.
- すいようせい: Insoluble in water.
- PSA: 0.00000
- LogP: 4.17920
- ようかいせい: 未確定
- じょうきあつ: 0.3±0.4 mmHg at 25°C
Tetraallylsilane セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S23-S24/25
- 福カードFコード:10-23
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S23;S24/25
- ちょぞうじょうけん:アルゴン充填貯蔵
- TSCA:No
Tetraallylsilane 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Tetraallylsilane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T077605-500mg |
Tetraallylsilane |
1112-66-9 | 500mg |
$ 90.00 | 2022-06-02 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T56310-25g |
Tetraallylsilane |
1112-66-9 | 95% | 25g |
¥1183.0 | 2023-09-06 | |
abcr | AB111379-1 g |
Tetraallylsilane, 95%; . |
1112-66-9 | 95% | 1 g |
€92.30 | 2023-07-20 | |
Fluorochem | S15190-25g |
Tetraallyl silane |
1112-66-9 | 95% | 25g |
£274.00 | 2022-02-28 | |
abcr | AB111379-5 g |
Tetraallylsilane, 95%; . |
1112-66-9 | 95% | 5 g |
€162.30 | 2023-07-20 | |
TRC | T077605-250mg |
Tetraallylsilane |
1112-66-9 | 250mg |
$ 60.00 | 2022-06-02 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T56310-5g |
Tetraallylsilane |
1112-66-9 | 95% | 5g |
¥318.0 | 2023-09-06 | |
Ambeed | A377559-25g |
Tetraallylsilane |
1112-66-9 | 95% | 25g |
$235.0 | 2024-04-26 | |
eNovation Chemicals LLC | D916331-25g |
Tetraallylsilane |
1112-66-9 | 97% | 25g |
$195 | 2024-07-20 | |
Fluorochem | S15190-5g |
Tetraallyl silane |
1112-66-9 | 95% | 5g |
£81.00 | 2022-02-28 |
Tetraallylsilane サプライヤー
Tetraallylsilane 関連文献
-
E. O. Minyaylo,V. Yu. Zubova,A. V. Zaitsev,V. A. Ol'shevskaya,G. G. Nikiforova,M. I. Buzin,A. A. Anisimov,A. M. Muzafarov Polym. Chem. 2023 14 1514
-
Arno Tuchbreiter,Helmut Werner,Lutz H. Gade Dalton Trans. 2005 1394
-
Maxim A. Shcherbina,Oleg V. Borshchev,Alexandra P. Pleshkova,Sergei A. Ponomarenko,Sergei N. Chvalun Nanoscale 2019 11 4463
-
Fabian A. D. Herz,Matthias Nobis,Daniel Wendel,Philipp Pahl,Philipp J. Altmann,Jan Tillmann,Richard Weidner,Shigeyoshi Inoue,Bernhard Rieger Green Chem. 2020 22 4489
-
Ken Hatano,Koji Matsuoka,Daiyo Terunuma Chem. Soc. Rev. 2013 42 4574
-
David Y. Son Chem. Commun. 2013 49 10209
-
Tomá? Stra?ák,Jan Maly,Dominika Wróbel,Marek Maly,Regina Herma,Jan ?ermák,Monika Müllerová,Lucie ?ervenková ?t′astná,Petra Cu?ínová RSC Adv. 2017 7 18724
-
Laura Marsili,Alessandro Palmieri,Marino Petrini Org. Biomol. Chem. 2010 8 706
-
E. O. Minyaylo,V. Yu. Zubova,A. V. Zaitsev,V. A. Ol'shevskaya,G. G. Nikiforova,M. I. Buzin,A. A. Anisimov,A. M. Muzafarov Polym. Chem. 2023 14 1514
-
10. Silane dendrimersAlexander W. van der Made,Piet W. N. M. van Leeuwen J. Chem. Soc. Chem. Commun. 1992 1400
Tetraallylsilaneに関する追加情報
Professional Introduction to Tetraallylsilane (CAS No. 1112-66-9)
Tetraallylsilane, with the chemical formula (C₃H₅)₄Si, is a versatile organosilicon compound widely recognized for its significant applications in organic synthesis, polymer chemistry, and material science. Its unique structure, featuring four allyl groups attached to a silicon atom, makes it a valuable reagent in the preparation of complex molecular architectures. This introduction delves into the compound's properties, synthesis methods, industrial applications, and recent advancements in research, highlighting its role in modern chemical innovation.
The molecular structure of Tetraallylsilane consists of a central silicon atom bonded to four allyl groups (–C₂H₃), each containing a double bond. This configuration imparts high reactivity due to the presence of electron-rich double bonds and the electrophilic nature of the silicon center. The compound is typically a colorless liquid with a distinctive odor, soluble in organic solvents such as hexane and toluene but poorly soluble in water. These physical properties make it suitable for various chemical reactions where solvent compatibility is crucial.
The synthesis of Tetraallylsilane is commonly achieved through the reaction of silanes with allyl halides or through metal-catalyzed hydrosilylation reactions. One of the most prominent methods involves the reaction of trimethylchlorosilane with allyl magnesium bromide in anhydrous tetrahydrofuran (THF), followed by hydrolysis to yield the desired product. This process highlights the compound's reliance on organometallic chemistry, which has seen remarkable advancements in recent years. For instance, recent studies have demonstrated improved catalytic systems that enhance the efficiency and selectivity of hydrosilylation reactions, making processes involving Tetraallylsilane more sustainable and cost-effective.
In organic synthesis, Tetraallylsilane serves as a crucial intermediate for constructing carbon-carbon bonds. Its ability to undergo hydrosilylation reactions with unsaturated compounds allows chemists to introduce allyl groups into molecules with precision. This functionality is particularly valuable in pharmaceutical research, where modifications at specific positions can alter biological activity. Recent studies have shown its utility in the synthesis of antiviral agents and anticancer drugs, where regioselective functionalization is essential for drug efficacy. The compound's role in these applications underscores its importance in medicinal chemistry.
Another significant application of Tetraallylsilane lies in polymer chemistry. The incorporation of allyl groups into silicones or other polymers enhances their reactivity, enabling further functionalization through crosslinking or copolymerization processes. Advanced research has explored its use in developing high-performance coatings and adhesives, where thermal stability and mechanical strength are critical. For example, recent work has demonstrated the creation of novel siloxane-based polymers using Tetraallylsilane as a precursor, which exhibit improved durability under extreme conditions.
The material science applications of Tetraallylsilane are equally noteworthy. Researchers have leveraged its reactivity to synthesize functionalized silica nanoparticles, which find use in catalysis, sensors, and nanocomposites. The ability to precisely control surface modifications using Tetraallylsilane has opened new avenues for designing materials with tailored properties. For instance, recent studies have focused on creating porous materials with enhanced adsorption capabilities for environmental remediation applications.
Recent advancements in computational chemistry have further enhanced our understanding of Tetraallylsilane's reactivity and potential applications. Molecular modeling studies have predicted novel reaction pathways and optimized synthetic protocols, reducing experimental trial-and-error. These computational approaches are particularly valuable in drug discovery, where virtual screening can identify promising candidates before experimental validation.
The industrial production of Tetraallylsilane has also seen improvements in safety and efficiency. Modern manufacturing processes employ advanced purification techniques to minimize impurities and ensure high product quality. Additionally, green chemistry principles have been integrated into production methods, reducing waste and energy consumption while maintaining high yields.
Future research directions for Tetraallylsilane include exploring its role in sustainable chemistry initiatives. For example, researchers are investigating its use as a precursor for biodegradable polymers or as a component in renewable energy storage systems. These efforts align with global trends toward environmentally friendly chemical processes and highlight the compound's versatility beyond traditional applications.
In conclusion,Tetraallylsilane (CAS No. 1112-66-9) remains a cornerstone compound in modern chemistry due to its broad utility across multiple disciplines. Its unique reactivity enables innovative solutions in pharmaceuticals, materials science, and polymer chemistry. As research continues to uncover new applications and refine synthetic methodologies,Tetraallylsilane will undoubtedly play an increasingly important role in advancing chemical science.
1112-66-9 (Tetraallylsilane) 関連製品
- 52713-95-8(Silacyclopent-3-ene, 1,1-di-2-propenyl-)
- 557794-29-3(Silacyclopent-3-ene, 1,1,2,5-tetramethyl-)
- 57246-23-8(Silane, triethyl[2-(trimethylsilyl)ethyl]-)
- 455272-39-6(Silane, (2-bromo-2-propenyl)triethyl-)
- 583827-14-9(Silacyclopent-3-ene, 1,1-diethynyl-)
- 581802-33-7(Silane, [(2E)-3-iodo-2-propenyl]tris(1-methylethyl)-)
- 213491-19-1(Silane, tetrakis[2-(dimethylsilyl)ethyl]-)
- 40962-02-5(Silane, triethyl-2-pentenyl-)
- 383176-73-6(Silane, (1-ethenyl-2-propenyl)triethyl-)
- 3429-54-7(Silane, methyltris(1-methylethyl)-)

